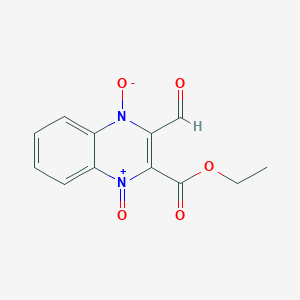![molecular formula C13H13NO2 B14479637 2-{[Hydroxy(phenyl)amino]methyl}phenol CAS No. 65520-00-5](/img/structure/B14479637.png)
2-{[Hydroxy(phenyl)amino]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[Hydroxy(phenyl)amino]methyl}phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a hydroxyl group (-OH) attached to a benzene ring, along with an amino group (-NH2) and a methylene bridge (-CH2-)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[Hydroxy(phenyl)amino]methyl}phenol typically involves the reaction of salicylaldehyde with 2-aminophenol in the presence of a suitable solvent such as ethanol. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and maintained at that temperature for a specific period. The product is then isolated and purified through crystallization or other suitable methods .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the overall production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[Hydroxy(phenyl)amino]methyl}phenol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols
Wissenschaftliche Forschungsanwendungen
2-{[Hydroxy(phenyl)amino]methyl}phenol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-{[Hydroxy(phenyl)amino]methyl}phenol involves its ability to undergo redox reactions, which can influence various biological processes. The compound can interact with enzymes and other proteins, affecting their activity and function. Additionally, its ability to form metal complexes can modulate the activity of metalloproteins and other metal-dependent biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminophenol: Shares the amino and hydroxyl groups but lacks the methylene bridge.
Phenol: Contains only the hydroxyl group attached to the benzene ring.
Salicylaldehyde: Contains an aldehyde group instead of the amino group.
Uniqueness
2-{[Hydroxy(phenyl)amino]methyl}phenol is unique due to the presence of both amino and hydroxyl groups along with a methylene bridge, which imparts distinct chemical properties and reactivity. This combination allows for diverse applications in various fields, making it a valuable compound for scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
65520-00-5 |
|---|---|
Molekularformel |
C13H13NO2 |
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
2-[(N-hydroxyanilino)methyl]phenol |
InChI |
InChI=1S/C13H13NO2/c15-13-9-5-4-6-11(13)10-14(16)12-7-2-1-3-8-12/h1-9,15-16H,10H2 |
InChI-Schlüssel |
OVVRATJIZPFMQS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N(CC2=CC=CC=C2O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[Cyclohexyl(phosphonomethyl)amino]propane-1-sulfonic acid](/img/structure/B14479555.png)
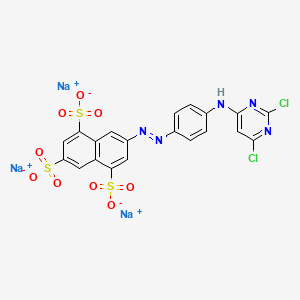
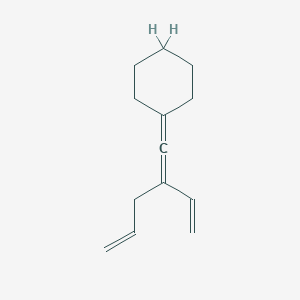
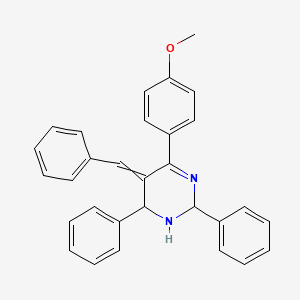
![2-Propanol, 1,1'-[[[2-(3-chloro-2-hydroxypropoxy)phenyl]methylene]bis(4,1-phenyleneoxy)]bis[3-chloro-](/img/structure/B14479581.png)
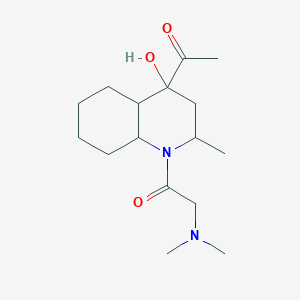
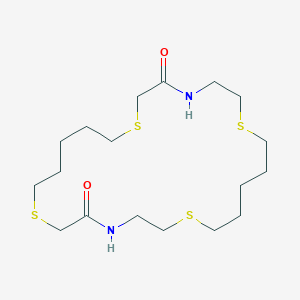
![2-(Methylsulfanyl)-1-oxo-1lambda~5~-naphtho[1,2-e][1,2,4]triazine](/img/structure/B14479591.png)

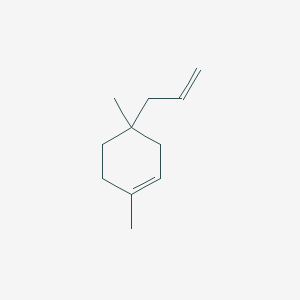
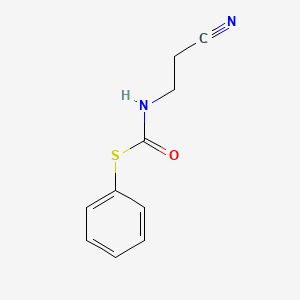
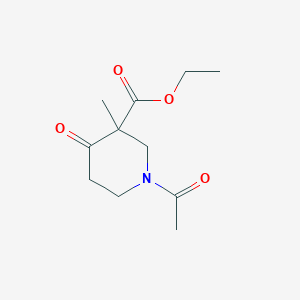
![4-Methylphenyl 4-[(4-propylcyclohexane-1-carbonyl)oxy]benzoate](/img/structure/B14479627.png)
